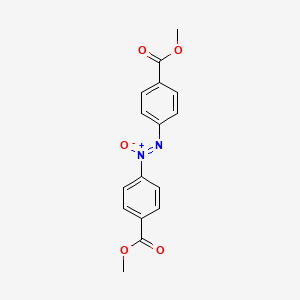

Benzoic acid, 4,4'-azoxybis-, dimethyl ester

Description

Properties

IUPAC Name |

(4-methoxycarbonylphenyl)-(4-methoxycarbonylphenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-22-15(19)11-3-7-13(8-4-11)17-18(21)14-9-5-12(6-10-14)16(20)23-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGGHTRXJNSSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(=O)OC)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342837 | |

| Record name | Benzoic acid, 4,4'-azoxybis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23663-92-5 | |

| Record name | Benzoic acid, 4,4'-azoxybis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4,4’-azoxybis-, dimethyl ester typically involves the following steps:

Formation of the Azoxy Linkage: The azoxy linkage can be formed by the oxidation of hydrazobenzene derivatives. This step often requires oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Esterification: The benzoic acid units are esterified using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.

Types of Reactions:

Oxidation: The azoxy group can undergo further oxidation to form nitro derivatives.

Reduction: Reduction of the azoxy group can yield hydrazo or amino derivatives.

Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).

Major Products:

Oxidation: Nitrobenzoic acid derivatives.

Reduction: Hydrazo or amino derivatives of benzoic acid.

Substitution: Nitro, sulfonyl, or halogenated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4,4’-azoxybis-, dimethyl ester has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-azoxybis-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ester groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Benzoic Acid, 2,2'-Azobis-, Dimethyl Ester (CAS 17277-29-1)

- Structure : Contains azo (–N=N–) instead of azoxy (–N=N(O)–) linkage.

- Key Differences :

Dimethyl 4,4'-Oxydibenzoate (CAS 14387-30-5)

- Structure : Ether (–O–) linkage instead of azoxy.

- Applications: Used in polymer intermediates and plasticizers due to the inertness of the ether bond .

4,4'-Oxybis(benzoic acid) (CAS 2215-89-6)

- Structure : Free carboxylic acids instead of methyl esters.

- Key Differences :

Physicochemical Properties Comparison

Stability and Reactivity

Hydrolysis :

- The azoxy group in this compound may slow ester hydrolysis compared to simpler esters (e.g., benzyl benzoate) due to steric hindrance and electronic effects .

- In contrast, compounds with free carboxylic acids (e.g., 4,4'-Oxybis(benzoic acid)) undergo rapid neutralization or esterification reactions .

Thermal Stability :

Industrial and Research Relevance

- Azoxy vs. Azo :

- Ester vs. Acid :

- Methyl esters are utilized in hydrophobic matrices (e.g., coatings), whereas carboxylic acids serve in hydrophilic systems (e.g., drug delivery) .

Biological Activity

Benzoic acid, 4,4'-azoxybis-, dimethyl ester (CAS Number: 23663-92-5) is a compound of interest due to its potential biological activities. This article explores its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 314.29 g/mol

- InChI Key : INGGHTRXJNSSLR-UHFFFAOYSA-N

The compound is characterized by the presence of two benzoic acid moieties linked by an azobenzene structure, which may influence its biological activity.

Antibacterial Activity

Research indicates that benzoic acid derivatives exhibit significant antibacterial properties. A study evaluating various benzoic acids found that compounds with specific substitutions on the benzene ring can enhance their bactericidal activities against pathogens such as Escherichia coli and Listeria monocytogenes .

Table 1: Antibacterial Activity of Benzoic Acid Derivatives

| Compound | Pathogen | BA50 Value (mg/mL) |

|---|---|---|

| Benzoic Acid | E. coli | 0.166 |

| 4-Hydroxybenzoic Acid | Listeria monocytogenes | 0.120 |

| 4-Aminobenzoic Acid | Salmonella enterica | 0.140 |

| This compound | Campylobacter jejuni | TBD |

The BA50 (the concentration required to reduce the bacterial count by 50%) for benzoic acid derivatives varies significantly based on their structural modifications.

Anticancer Properties

The anticancer potential of benzoic acid derivatives has also been explored. Compounds similar to benzoic acid, particularly those with azobenzene linkages, have shown promise in targeting cancer cells by inducing apoptosis through the inhibition of anti-apoptotic proteins . The dual-selective binding profile of these compounds suggests they could serve as effective therapeutic agents against cancers that rely on specific survival pathways.

Case Study

A recent study highlighted the efficacy of a benzoic acid derivative in inhibiting cancer cell proliferation. The compound demonstrated a significant reduction in cell viability in lymphoma cell lines dependent on anti-apoptotic proteins Mcl-1 and Bfl-1. This was attributed to its ability to bind selectively to these proteins, leading to programmed cell death .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in cells, leading to apoptosis.

- Antimicrobial Action : The structure allows it to penetrate bacterial membranes effectively, disrupting cellular integrity.

Q & A

Q. What are the recommended synthetic pathways for preparing benzoic acid, 4,4'-azoxybis-, dimethyl ester, and how do reaction conditions influence yield?

Synthesis typically involves coupling aromatic precursors with azoxy linkages. For example, oxidative coupling of 4-aminobenzoic acid derivatives followed by esterification with methanol under acidic catalysis could yield the target compound. Reaction optimization (e.g., temperature, catalyst loading) is critical, as seen in analogous ester syntheses using acetylenic esters . Characterization via NMR and HPLC ensures purity and structural confirmation.

Q. What spectroscopic methods are most effective for characterizing the azoxy and ester functional groups in this compound?

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Azoxy groups may split signals due to restricted rotation.

- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and azoxy N-O (~1250 cm⁻¹) stretches.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 326 for C₁₆H₁₄N₂O₅) and fragmentation patterns validate the structure .

Q. What safety precautions are necessary when handling this compound, given its structural analogs?

Use full PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as azoxy compounds may pose mutagenic risks . Store in a cool, dry place away from oxidizers. No specific decomposition data exists, so thermal stability testing (TGA/DSC) is advised .

Advanced Research Questions

Q. How does the electronic structure of the azoxy group influence the compound’s reactivity in cross-coupling reactions?

The azoxy group’s electron-withdrawing nature may deactivate the aromatic ring, complicating electrophilic substitution. Computational studies (DFT) can map charge distribution and predict sites for nucleophilic attack. Compare with azobenzene analogs, where reduced electron density enhances reactivity .

Q. What challenges arise in quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Matrix interference and low volatility complicate analysis. Use HPLC-MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Validate methods via spike-recovery experiments to address potential matrix effects .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Conduct accelerated stability studies under ICH guidelines:

- Store in anhydrous DMSO or DMF at 4°C to prevent hydrolysis.

- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Azoxy bonds are sensitive to UV light; use amber vials for light-sensitive storage .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations can assess binding affinities to proteins. Parameterize the azoxy group using force fields like CHARMM or OPLS-AA. Compare with experimental binding assays (SPR or ITC) for validation .

Methodological Notes

- Synthesis : Optimize esterification using Dean-Stark traps to remove water and improve yields .

- Analytical Gaps : Lack of reported melting points or logP values necessitates experimental determination via DSC and shake-flask methods .

- Safety : Refer to SDS of structurally similar azoxy/azo compounds for hazard extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.